molecular formula C27H28N4O7S B11445427 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11445427
M. Wt: 552.6 g/mol
InChI Key: GXRJKSLPQFEYSV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide is a complex organic compound that features a unique combination of benzodioxole, furan, and thienopyrimidine moieties

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzodioxole and furan intermediates, followed by their coupling with the thienopyrimidine core. The final step involves the formation of the hexanamide linkage under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be reduced to tetrahydrofuran using hydrogenation catalysts like palladium on carbon.

    Substitution: The thienopyrimidine core can undergo nucleophilic substitution reactions with halogenated reagents. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to modulate enzymatic activity and receptor binding, leading to alterations in cellular processes. The benzodioxole and furan moieties contribute to its binding affinity, while the thienopyrimidine core plays a crucial role in its biological activity .

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C27H28N4O7S

Molecular Weight

552.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H28N4O7S/c32-23(28-14-18-7-8-21-22(13-18)38-17-37-21)6-2-1-3-10-30-26(34)25-20(9-12-39-25)31(27(30)35)16-24(33)29-15-19-5-4-11-36-19/h4-5,7-9,11-13H,1-3,6,10,14-17H2,(H,28,32)(H,29,33)

InChI Key

GXRJKSLPQFEYSV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)NCC5=CC=CO5

Origin of Product

United States

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